
2-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)-4-methylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)-4-methylaniline is a chemical compound that belongs to the class of 1,2,4-triazoles This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms The triazole ring is substituted at the 5-position with a 1,3-dimethyl group and at the 2-position with a 4-methylaniline group
Preparation Methods
The synthesis of 2-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)-4-methylaniline can be achieved through a multi-step process. One common method involves the coupling of amidines with carboxylic acids, followed by cyclization with hydrazines . This one-pot approach allows for the efficient synthesis of 1,3,5-trisubstituted 1,2,4-triazoles, including the target compound. The reaction conditions typically involve the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid or sulfuric acid, to facilitate the cyclization process .
Chemical Reactions Analysis
2-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)-4-methylaniline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and halogenating agents like bromine or chlorine . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of corresponding triazole N-oxides, while reduction can yield the corresponding amines .
Scientific Research Applications
In medicinal chemistry, it has been investigated as a potential anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation . Additionally, this compound has shown promise as an antifungal and antibacterial agent, making it a potential candidate for the development of new antimicrobial drugs . In materials science, it has been explored for its use in the synthesis of novel polymers and as a building block for the construction of advanced materials with unique properties .
Mechanism of Action
The mechanism of action of 2-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)-4-methylaniline involves its interaction with specific molecular targets and pathways. In the context of its anticancer activity, this compound is believed to inhibit the activity of certain enzymes, such as aromatase, which plays a crucial role in the biosynthesis of estrogens . By inhibiting aromatase, the compound can reduce the levels of estrogen in the body, thereby slowing down the growth of estrogen-dependent cancer cells . Additionally, its antimicrobial activity is thought to be due to its ability to disrupt the cell membrane integrity of bacteria and fungi, leading to cell death .
Comparison with Similar Compounds
2-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)-4-methylaniline can be compared with other similar compounds, such as 1,3,5-trisubstituted 1,2,4-triazoles. These compounds share the same triazole core but differ in the nature and position of their substituents . For example, 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-ones and 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl)butane-1,4-diones are similar compounds that have been studied for their anticancer and antimicrobial activities . The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C11H14N4 |
|---|---|
Molecular Weight |
202.26 g/mol |
IUPAC Name |
2-(2,5-dimethyl-1,2,4-triazol-3-yl)-4-methylaniline |
InChI |
InChI=1S/C11H14N4/c1-7-4-5-10(12)9(6-7)11-13-8(2)14-15(11)3/h4-6H,12H2,1-3H3 |
InChI Key |
MJHUBVITLGKVGV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N)C2=NC(=NN2C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


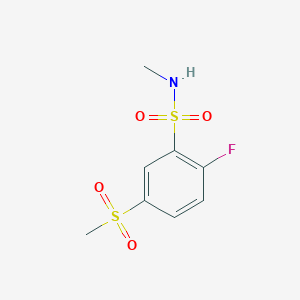
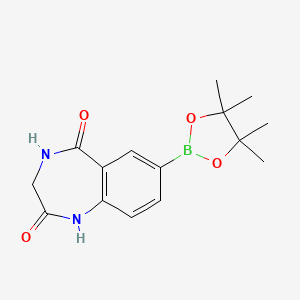
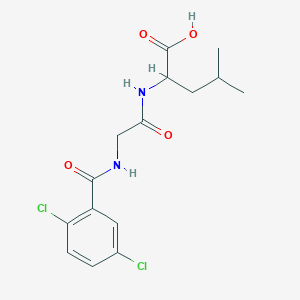
![2-[4-(Fluoromethoxy)-3,5-dimethoxyphenyl]ethan-1-amine](/img/structure/B13486736.png)

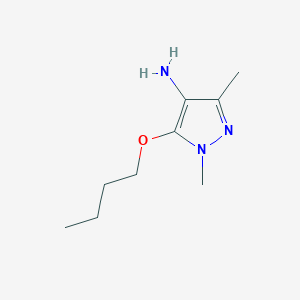
![benzyl N-[2-(4-iodo-1H-pyrazol-1-yl)ethyl]carbamate](/img/structure/B13486759.png)
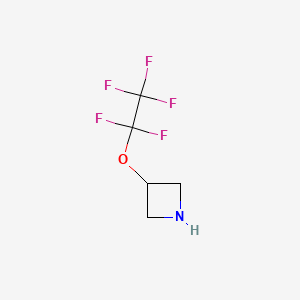


![3-(Azidomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13486785.png)



